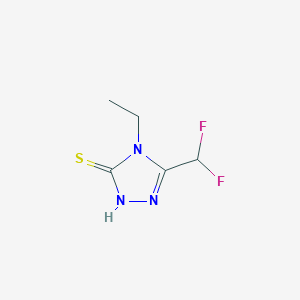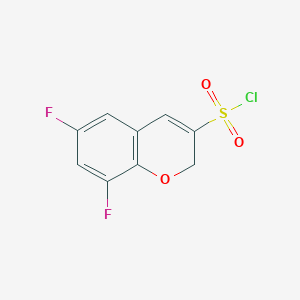![molecular formula C13H17BrO B13154574 ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a pent-4-en-1-yloxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and 4-penten-1-ol.
Bromination: The bromination of 4-penten-1-ol is carried out using hydrobromic acid (HBr) to yield 2-(bromomethyl)pent-4-en-1-ol.
Etherification: The final step involves the etherification of benzyl alcohol with 2-(bromomethyl)pent-4-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Utilizing large reactors for the bromination step to ensure consistent and efficient production.
Continuous Etherification: Implementing continuous flow reactors for the etherification step to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Addition Reactions: The double bond in the pent-4-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Addition: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Products include azides or thiocyanates.
Oxidation: Products include aldehydes or carboxylic acids.
Addition: Products include saturated hydrocarbons.
Aplicaciones Científicas De Investigación
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in drug development.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group is particularly reactive in nucleophilic substitution reactions, while the double bond in the pent-4-en-1-yl group allows for addition reactions. These properties make it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the pent-4-en-1-yloxymethyl group.
4-Penten-1-ol: Contains the pent-4-en-1-yl group but lacks the benzene ring.
Benzyl Alcohol: Contains the benzene ring but lacks the bromomethyl and pent-4-en-1-yloxymethyl groups.
Uniqueness
({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene is unique due to the combination of a benzene ring, a bromomethyl group, and a pent-4-en-1-yloxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H17BrO |
|---|---|
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
2-(bromomethyl)pent-4-enoxymethylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
Clave InChI |
ZTYVMRGAWLVSRF-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(COCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B13154491.png)
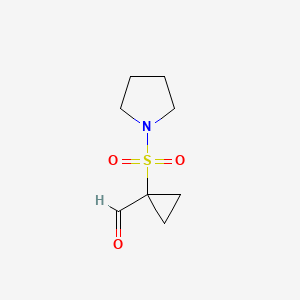

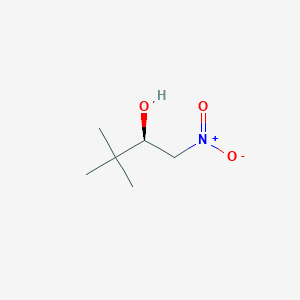
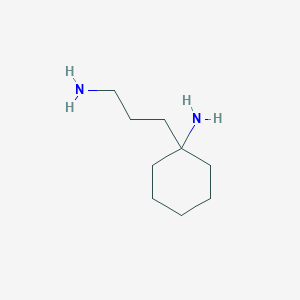
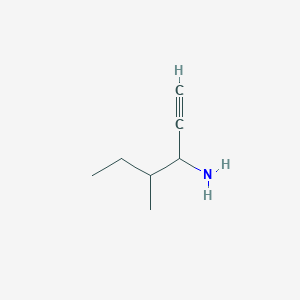
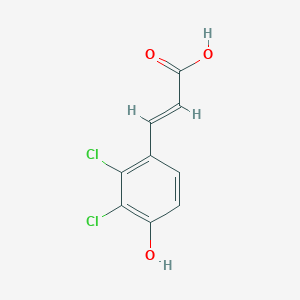
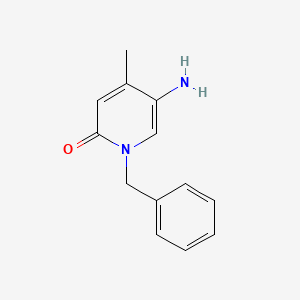
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
